4-Fluoro-L-phenylalanine methyl ester, HCl
Overview
Description
4-Fluoro-L-phenylalanine methyl ester, HCl is a chemical compound with the CAS Number: 64231-55-6 . Its molecular weight is 233.67 and its IUPAC name is methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.67 .Scientific Research Applications
Chemical Modification of Polymers
The study by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. While not directly about 4-Fluoro-L-phenylalanine methyl ester, HCl, this research highlights the potential of chemical modifications to create materials with desired functionalities for applications such as drug delivery and antimicrobial agents (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Fluorescent Chemosensors
Roy (2021) reviews the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP) for detecting various analytes. This study underscores the role of chemical modifications in enhancing the sensitivity and selectivity of compounds for specific applications, potentially relevant to the customization of phenylalanine derivatives like 4-Fluoro-L-phenylalanine methyl ester, HCl for analytical purposes (Roy, P., 2021).
Metabolic Pathways and Disorders
Lajtha, Reilly, and Dunlop (1994) explore the lack of effects of aspartame, a compound related to phenylalanine, on neural function, providing insights into the metabolism and neurochemical impact of phenylalanine derivatives. This study might indirectly inform the safety and biological implications of using similar compounds in medical and nutritional research (Lajtha, A., Reilly, M., & Dunlop, D., 1994).
Fluorinated Compounds in Liquid Crystals
Hird (2007) reviews the properties and applications of fluorinated liquid crystals, emphasizing the influence of fluorine atoms on the material's properties. While the focus is not on 4-Fluoro-L-phenylalanine methyl ester, HCl, the principles discussed could be applicable to understanding the impact of fluorination on the physical and chemical properties of organic compounds, including amino acid derivatives (Hird, M., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEHCZJLZDLUAW-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-L-phenylalanine methyl ester, HCl | |
CAS RN |
64231-55-6 | |
Record name | L-Phenylalanine, 4-fluoro-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64231-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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